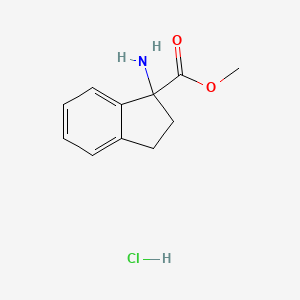

1-Amino-1-indancarboxylic acid methyl ester HCl

Description

1-Amino-1-indancarboxylic acid methyl ester hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 It is a derivative of indan, a bicyclic aromatic hydrocarbon, and is characterized by the presence of an amino group, a carboxylic acid ester, and a hydrochloride salt

Properties

IUPAC Name |

methyl 1-amino-2,3-dihydroindene-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-10(13)11(12)7-6-8-4-2-3-5-9(8)11;/h2-5H,6-7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUXGGQWUAKOCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-amino-1-indancarboxylic acid methyl ester hydrochloride typically involves the esterification of 1-amino-1-indancarboxylic acid. One common method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and high yields . Industrial production methods may involve similar esterification processes, often optimized for large-scale synthesis.

Chemical Reactions Analysis

1-Amino-1-indancarboxylic acid methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

1-Amino-1-indancarboxylic acid methyl ester hydrochloride serves as an important intermediate in the synthesis of various bioactive compounds. Amino acid methyl esters, including this compound, are crucial for the development of peptides and other nitrogen-containing heterocycles.

Key Reactions:

- Peptide Synthesis: The compound can be utilized in the formation of peptide bonds, facilitating the construction of peptide chains essential for drug development .

- Stereodivergent Synthesis: It has been employed in stereodivergent synthetic methodologies, allowing for the generation of multiple stereoisomers from a single precursor .

Medicinal Chemistry

In medicinal chemistry, 1-amino-1-indancarboxylic acid methyl ester hydrochloride is investigated for its pharmacological properties. Its derivatives have shown potential as therapeutic agents.

Case Studies:

- Antimicrobial Activity: Research indicates that derivatives of amino acid methyl esters exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Cancer Research: Certain derivatives have been tested for their ability to inhibit cancer cell proliferation, suggesting their role in cancer therapeutics .

Biochemical Studies

The compound is also valuable in biochemical research, particularly in studying amino acid transport mechanisms and metabolic pathways.

Transport Studies:

- LAT1 Substrate Activity: Investigations into the transport activity of 1-amino-1-indancarboxylic acid methyl ester hydrochloride have revealed its role as a substrate for the LAT1 transporter, which is crucial for cellular uptake of amino acids .

Data Tables

The following table summarizes some key findings related to the applications of 1-amino-1-indancarboxylic acid methyl ester hydrochloride:

Mechanism of Action

The mechanism of action of 1-amino-1-indancarboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Amino-1-indancarboxylic acid methyl ester hydrochloride can be compared with other similar compounds, such as:

1-Amino-2-indancarboxylic acid methyl ester hydrochloride: Differing in the position of the amino group, which can affect its reactivity and biological activity.

1-Amino-1-indancarboxylic acid ethyl ester hydrochloride: Differing in the ester group, which can influence its solubility and reactivity.

1-Amino-1-tetralincarboxylic acid methyl ester hydrochloride: Differing in the bicyclic structure, which can impact its chemical properties and applications. The uniqueness of 1-amino-1-indancarboxylic acid methyl ester hydrochloride lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Biological Activity

1-Amino-1-indancarboxylic acid methyl ester hydrochloride (CAS No. 111140-84-2) is a chemical compound derived from indan, characterized by the presence of an amino group, a carboxylic acid ester, and a hydrochloride salt. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 229.69 g/mol

- Structure : The compound features a bicyclic structure with an amino group and an ester functional group, which are crucial for its biological interactions.

The biological activity of 1-amino-1-indancarboxylic acid methyl ester HCl is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological targets.

Enzyme Interaction

Research has indicated that compounds similar to this compound can inhibit various enzymes involved in metabolic pathways. For instance, the compound may affect the activity of LAT1 (L-type amino acid transporter 1), which is crucial for the transport of large neutral amino acids across cell membranes. Studies have shown that modifications in the structure of amino acid esters can significantly alter their inhibitory effects on LAT1, suggesting that this compound could exhibit similar behavior .

Antimicrobial and Antiviral Activities

Similar compounds have demonstrated a range of biological activities, including:

- Antiviral : Inhibitory effects against various viruses.

- Antimicrobial : Activity against bacterial and fungal pathogens.

- Anti-inflammatory : Potential to reduce inflammation through modulation of inflammatory pathways .

Study on LAT1 Activity

A study examined the effect of various carboxylic acid bioisosteres on LAT1 activity, revealing that certain structural modifications could enhance or diminish transport efficacy. The findings suggest that this compound may serve as a substrate for LAT1, albeit with varying degrees of effectiveness depending on its structural nuances .

Enantioselective Binding Studies

Research into the binding affinities of amino acid methyl esters has shown that receptor systems can selectively bind these compounds in organic solvents. This highlights the potential for this compound to engage in selective interactions within biological systems, which could be leveraged for therapeutic applications .

Comparative Analysis

A comparison with similar compounds reveals significant insights into the biological activity of this compound:

| Compound | Biological Activity | Remarks |

|---|---|---|

| 1-Amino-2-indancarboxylic acid methyl ester HCl | Varies based on amino group position | Different reactivity profiles |

| 1-Amino-1-tetralincarboxylic acid methyl ester HCl | Exhibits varied chemical properties | Impacts solubility and reactivity |

| 1-Amino-2-indancarboxylic acid methyl ester HCl | Potentially different pharmacological effects | Structural differences influence activity |

Q & A

Q. What are the established synthetic routes for 1-amino-1-indancarboxylic acid methyl ester HCl, and how do reaction conditions influence yield?

The synthesis typically involves esterification and subsequent HCl salt formation. For example, ester derivatives of similar compounds (e.g., pyrrole-based esters) are synthesized via nucleophilic substitution (SN2) between methyl chloroacetate and amines, followed by acid hydrolysis and HCl neutralization . Key parameters include temperature (0–100°C), reaction time (1–3 hours), and stoichiometric ratios of reagents. Yield optimization often requires iterative adjustment of these factors. Characterization via NMR and LC-MS is critical to confirm purity and structure .

Q. How can researchers verify the structural integrity of this compound?

Structural validation employs:

- NMR spectroscopy : To confirm the presence of ester (δ ~3.7 ppm for methoxy groups) and amino protons (δ ~2.5–3.5 ppm).

- Mass spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- XRD or FTIR : For crystallinity analysis and functional group identification (e.g., C=O stretch at ~1700 cm⁻¹) . Discrepancies in spectral data should prompt re-evaluation of synthesis conditions or purification steps (e.g., recrystallization) .

Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?

The compound’s solubility is influenced by its zwitterionic nature. It is typically soluble in polar aprotic solvents (e.g., DMSO, THF) but less so in water. Stability studies recommend storage at –20°C under inert atmospheres to prevent hydrolysis of the ester group. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) can predict degradation pathways, such as ester cleavage or HCl dissociation .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

A 2³ factorial design evaluates three factors: temperature (X₁), reagent molar ratio (X₂), and reaction time (X₃). Response variables include yield (%) and purity (HPLC area %). For example:

Q. What strategies resolve contradictions in observed vs. theoretical spectral data for this compound?

- Troubleshooting NMR splits : Anomalies in splitting patterns may arise from dynamic processes (e.g., rotamers). Variable-temperature NMR (e.g., 25°C to –40°C) can freeze conformers and clarify signals .

- LC-MS discrepancies : Unexpected adducts (e.g., [M+Na]+) or isotopic patterns may indicate impurities. High-resolution MS (HRMS) and tandem MS/MS are essential for accurate mass assignment .

Q. How does the compound’s stereoelectronic profile influence its reactivity in downstream applications?

The ester group’s electron-withdrawing nature enhances the amino group’s nucleophilicity, making it a precursor for amide coupling or cyclization reactions. Computational methods (DFT calculations) predict charge distribution and reactive sites. For instance, the amino group’s lone pair participates in hydrogen bonding, affecting catalytic activity in asymmetric synthesis .

Methodological Notes

- Experimental Design : Use response surface methodology (RSM) for multi-variable optimization .

- Data Validation : Cross-reference spectral data with PubChem or peer-reviewed databases to mitigate errors .

- Contradiction Resolution : Employ hybrid analytical techniques (e.g., NMR-DOSY for purity assessment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.